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Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Src family kinase (SFK) inhibitor, UM-
164, with other prominent SFK inhibitors, including Dasatinib, Saracatinib, and Bosutinib. The
information presented herein is intended to assist researchers in making informed decisions for
their experimental designs and drug development programs.

Important Note on UM-164 Data: A significant portion of the initial preclinical data on UM-164's
efficacy in triple-negative breast cancer, published in Clinical Cancer Research in 2016, has
been retracted.[1] This guide will present available data from other sources while
acknowledging this critical aspect of its publication history.

Introduction to Src Family Kinase Inhibitors

Src family kinases are non-receptor tyrosine kinases that play crucial roles in various cellular
processes, including proliferation, survival, migration, and angiogenesis.[2] Dysregulation of
SFK signaling is implicated in the progression of numerous cancers, making them attractive
targets for therapeutic intervention.[3] This guide focuses on a comparative analysis of UM-
164, a dual c-Src and p38 kinase inhibitor, against the well-established SFK inhibitors
Dasatinib, Saracatinib, and Bosutinib.

Mechanism of Action
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UM-164 is a potent inhibitor that uniquely binds to the inactive "DFG-out" conformation of c-Src.
[4][5] In addition to its activity against Src, it also potently inhibits p38a and p38p kinases.[4][6]
This dual-targeting mechanism may offer a distinct therapeutic advantage in certain contexts.

Dasatinib, Saracatinib, and Bosutinib are ATP-competitive inhibitors that bind to the active
conformation of Src family kinases.[7]

o Dasatinib is a multi-targeted inhibitor of several kinases, including BCR-ABL, Src family
kinases, c-KIT, and PDGFR.[8]

e Saracatinib (AZD0530) is a potent and selective dual inhibitor of Src and Abl kinases.[9][10]

e Bosutinib (SKI-606) is also a dual Src/Abl inhibitor with demonstrated efficacy in chronic
myeloid leukemia (CML).[11][12][13]

Performance Comparison: Potency and Selectivity

The following tables summarize the inhibitory concentrations (IC50) of UM-164, Dasatinib,
Saracatinib, and Bosutinib against Src family kinases and other relevant kinases. It is important
to note that these values are compiled from various studies and may not be directly
comparable due to differences in experimental conditions.

Table 1: Biochemical IC50 Values for Src Family Kinases (in vitro)

Inhibitor c-Src (nM) Lck (nM) Lyn (nM) Fyn (nM) Yes (nM)
UM-164 Kd: 2.7[6]

Dasatinib

Saracatinib 2.719] 4-10[9] 4-10[9] 4-10[9] 4-10[9]
Bosutinib 1.2[12] - 0.850[13]

"-" indicates data not readily available in the searched sources.

Table 2: Cellular IC50 Values for Cell Viability/Proliferation
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Inhibitor Cell Line Cancer Type IC50 (pM)

10.07 (24h), 6.20
(48h), 3.81 (72h)[14]

UM-164 LN229 Glioma

3.75 (24h), 2.68 (48h),

SF539 Glioma
1.23 (72h)[14]

Dasatinib

o ] Colon, Prostate, Lung,

Saracatinib Various ) 0.2 - 0.7[15]
Leukemia

K562 Leukemia 0.22[16]

o KU812, K562, MEG- _
Bosutinib Leukemia 0.005, 0.02, 0.02[12]

01

It is important to note that the retracted paper on UM-164 reported an average GI50 of 160 nM
across a panel of triple-negative breast cancer cell lines.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are
provided below.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a
purified kinase.

Materials:

Recombinant Src family kinase

Peptide substrate specific for the kinase

e ATP

Kinase assay buffer

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9658092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658092/
https://www.cancer-research-network.com/2021/10/21/saracatinib-azd0530-is-a-potent-src-family-inhibitor/
https://www.medchemexpress.com/Saracatinib.html
https://www.selleckchem.com/products/Bosutinib.html
https://www.benchchem.com/product/b15610374?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Test inhibitor (UM-164, Dasatinib, Saracatinib, or Bosutinib)
96-well plates

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

In a 96-well plate, add the recombinant kinase, the peptide substrate, and the diluted
inhibitor.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60
minutes).

Stop the reaction.

Measure the amount of phosphorylated substrate using a suitable detection method (e.g.,
fluorescence polarization, time-resolved fluorescence resonance energy transfer, or
luminescence-based ADP detection).[17]

Calculate the percentage of kinase inhibition for each inhibitor concentration and determine
the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor
concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of living cells, which is

an indicator of cell viability and proliferation.

Materials:

Cancer cell lines (e.g., triple-negative breast cancer cell lines)

Cell culture medium and supplements
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» Test inhibitor

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization solution (e.g., DMSO or isopropanol with HCI)

o 96-well plates

e Spectrophotometer

Procedure:

o Seed the cells in 96-well plates at a predetermined density and allow them to adhere
overnight.

o Treat the cells with a range of concentrations of the test inhibitor and a vehicle control.
 Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[14]

e Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan
crystals by metabolically active cells.

» Add the solubilization solution to dissolve the formazan crystals.
e Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Western Blotting for Src Phosphorylation

This technique is used to detect the phosphorylation status of Src at its activating tyrosine
residue (Tyr416), providing a measure of Src activation in cells.

Materials:
o Cell lysates from inhibitor-treated and control cells

e Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with the test inhibitor for a specified time, then lyse the cells to extract proteins.

Determine the protein concentration of each lysate.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against phospho-Src (Tyr416).

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

Detect the chemiluminescent signal using an imaging system.

To normalize for protein loading, the membrane can be stripped and re-probed with an
antibody against total Src and/or a housekeeping protein like GAPDH or [3-actin.

Visualizations
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Caption: Simplified Src signaling pathway.[2][18][19]
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Caption: General experimental workflow for evaluating Src kinase inhibitors.
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Caption: Logical relationship of UM-164 to other Src inhibitors based on binding mode.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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